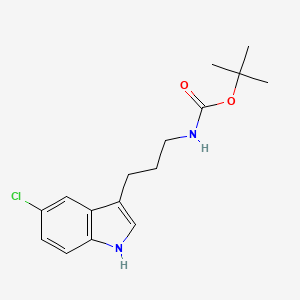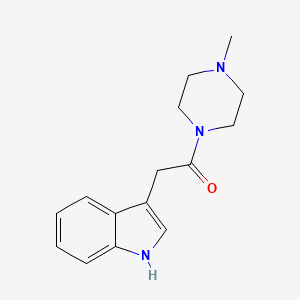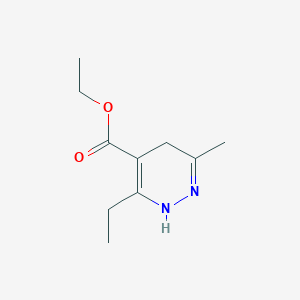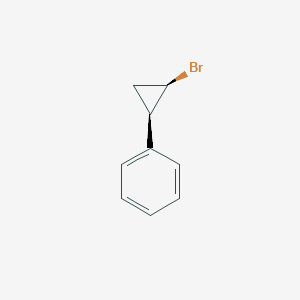![molecular formula C37H51O5P B14013090 5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and methoxyphenyl groups attached to a phosphine moiety, which is further connected to a benzodioxole ring. The compound’s molecular formula is C30H47O2P, and it has a molecular weight of 470.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with a benzodioxole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4); reactions are often performed in dry ether or THF.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like DMSO or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .
Scientific Research Applications
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and methoxyphenyl groups contribute to the compound’s steric and electronic properties, influencing its binding affinity and selectivity. The phosphine moiety can participate in coordination chemistry, forming complexes with transition metals and facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine: Similar structure but with a chlorine atom instead of the benzodioxole ring.
Tris(4-methoxyphenyl)phosphine: Lacks the tert-butyl groups and benzodioxole ring, resulting in different steric and electronic properties.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Contains trifluoromethyl groups instead of tert-butyl groups, leading to different reactivity and applications.
Uniqueness
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is unique due to its combination of bulky tert-butyl groups, methoxyphenyl groups, and a benzodioxole ring. This unique structure imparts specific steric and electronic properties, making it a valuable compound in various catalytic and synthetic applications .
Properties
Molecular Formula |
C37H51O5P |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C37H51O5P/c1-34(2,3)26-17-24(18-27(32(26)39-13)35(4,5)6)43(38,23-15-16-30-31(21-23)42-22-41-30)25-19-28(36(7,8)9)33(40-14)29(20-25)37(10,11)12/h15-21H,22H2,1-14H3 |
InChI Key |
YFJNSIMRKGUJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(=O)(C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)



